

Development of Stable Isotope-Labeled Lactodifucotetraose Standards: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Lactodifucotetraose	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of stable isotope-labeled **Lactodifucotetraose** (LDFT) standards. These standards are invaluable tools for accurate quantification in complex biological matrices, enabling precise pharmacokinetic, metabolic, and biomarker studies.

Introduction to Lactodifucotetraose and Stable Isotope Labeling

Lactodifucotetraose (LDFT) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health, including immune modulation and gut microbiome development. [1] Recent research has highlighted its potential therapeutic applications, such as attenuating platelet function and inflammatory responses.[2]

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] Stable isotope-labeled (SIL) compounds are chemically identical to their native counterparts but have a higher mass. This mass difference allows them to be distinguished by mass spectrometry (MS), making them ideal internal standards for accurate quantification through isotope dilution mass spectrometry.[4][5]



Synthesis of Stable Isotope-Labeled Lactodifucotetraose ([13C6]-LDFT)

Two primary methodologies are presented for the synthesis of [13C₆]-LDFT: a chemo-enzymatic approach and a whole-cell biocatalysis approach using metabolically engineered Escherichia coli.

Chemo-Enzymatic Synthesis Protocol

This method utilizes a cascade of enzymatic reactions to build the labeled oligosaccharide from a labeled precursor.[6][7]

Experimental Protocol:

- Synthesis of UDP-[13C6]-Galactose:
 - Start with commercially available [U-13C6]-galactose.
 - Utilize a multi-enzyme system consisting of galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-glucose pyrophosphorylase to convert [U-¹³C₆]-galactose to UDP-[¹³C₆]-galactose.
 - Purify the resulting UDP-[13C6]-galactose using anion-exchange chromatography.
- Enzymatic Synthesis of [¹³C₆]-2'-Fucosyllactose ([¹³C₆]-2'-FL):
 - Set up a reaction mixture containing lactose, UDP-[¹³C₆]-galactose, and an appropriate α-1,2-fucosyltransferase (e.g., from Helicobacter pylori).[8]
 - Incubate the reaction at 37°C for 24-48 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).
 - Purify the [¹³C₆]-2'-FL using size-exclusion chromatography followed by hydrophilic interaction liquid chromatography (HILIC).[9]
- Enzymatic Synthesis of [¹³C₆]-Lactodifucotetraose ([¹³C₆]-LDFT):



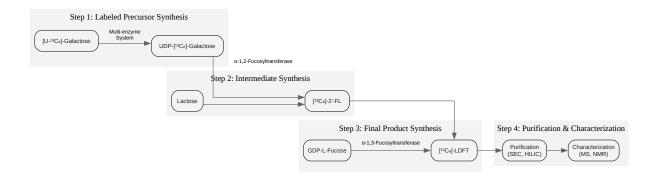
- In a subsequent reaction, combine the purified [$^{13}C_6$]-2'-FL with GDP-L-fucose and an α -1,3-fucosyltransferase (e.g., from Bacteroides fragilis).[2]
- Incubate the reaction at 37°C for 24-48 hours.
- Monitor and purify the final [¹³C₆]-LDFT product using the methods described in the previous step.
- · Characterization and Quantification:
 - Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[10][11]
 - Determine the concentration of the purified [¹³C₆]-LDFT standard using quantitative NMR (qNMR) or by creating a calibration curve with a certified reference material if available.

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	[U-13C6]-Galactose	[6][7]
Isotopic Purity	>98%	Commercially available
Overall Yield	~60-70%	Estimated from[6][7]
Final Purity	>95%	[9]

Experimental Workflow:





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Caption: Chemo-enzymatic synthesis workflow for [13C6]-LDFT.

Metabolic Engineering of E. coli Protocol

This approach leverages engineered E. coli to produce LDFT from a labeled carbon source.[8] [12]

Experimental Protocol:

- Strain Engineering:
 - Start with an E. coli strain optimized for oligosaccharide production (e.g., BL21(DE3)).[13]
 [14]
 - \circ Introduce plasmids expressing the necessary fucosyltransferases: an α -1,2-fucosyltransferase and an α -1,3-fucosyltransferase.[8]



- Knock out genes involved in the degradation of lactose and fucose to maximize product yield.[12]
- Fermentation with Labeled Substrates:
 - Prepare a defined minimal medium with [U-13C6]-glucose as the primary carbon source. [15]
 - Supplement the medium with unlabeled fucose. Alternatively, for full labeling, provide [¹³C]fucose if available.
 - Inoculate the medium with the engineered E. coli strain.
 - Conduct the fermentation in a bioreactor with controlled pH, temperature, and aeration.
- Product Isolation and Purification:
 - After fermentation (typically 24-48 hours), harvest the cells by centrifugation.
 - Isolate the oligosaccharides from the culture supernatant.
 - Purify the [¹³C₆]-LDFT using a combination of size-exclusion chromatography and HILIC.
 [9]
- Characterization and Quantification:
 - Confirm the structure and isotopic labeling pattern of the purified [13C6]-LDFT using high-resolution mass spectrometry and NMR.
 - Quantify the concentration of the standard as described in the chemo-enzymatic protocol.

Quantitative Data Summary:



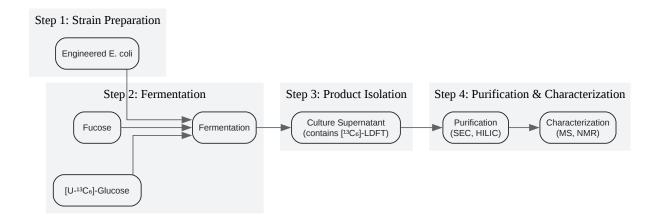
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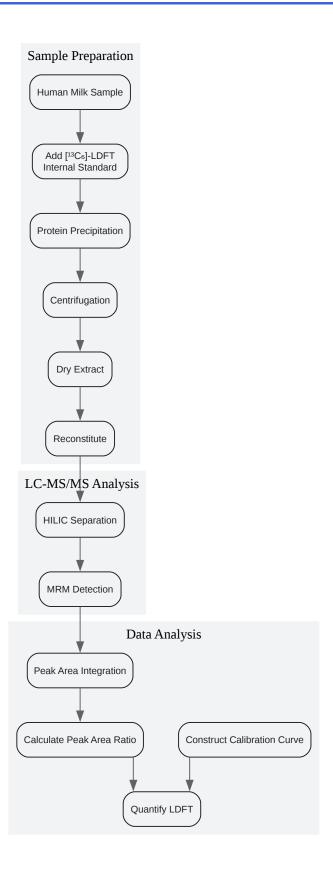
Parameter	Value	Reference
Carbon Source	[U- ¹³ C ₆]-Glucose	[15]
Titer of LDFT	Up to 5.1 g/L (unlabeled)	[12]
Isotopic Enrichment	>95%	[15]
Purification Recovery	~70-80%	Estimated

Experimental Workflow:

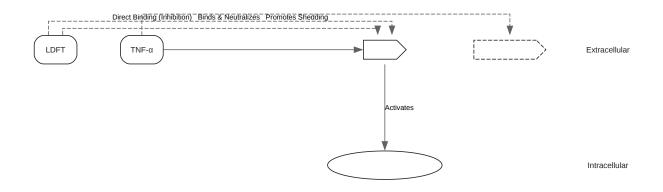












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